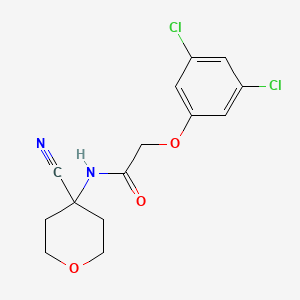

![molecular formula C18H17N3O3S B2557642 Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate CAS No. 883265-63-2](/img/structure/B2557642.png)

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

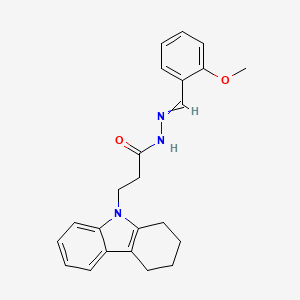

The synthesis of similar compounds often involves reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . Acylation and intramolecular cyclization with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride can result in the formation of the corresponding desired bicyclic pyrimidine derivatives .Chemical Reactions Analysis

While the specific chemical reactions involving Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate are not detailed in the available resources, similar compounds have been known to undergo reactions such as intermolecular cyclization with formamide, formic acid, urea, or thiourea .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate and its derivatives are primarily used in the synthesis of heterocyclic systems, contributing significantly to the development of various pharmaceutical and biological applications. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, has been utilized to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems, showcasing the versatility of these compounds in synthesizing complex molecular structures for potential therapeutic use (Selič, Stanovnik, & Grdadolnik, 1997).

Anti-Juvenile Hormone Activity

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been investigated for its novel anti-juvenile hormone (anti-JH) activity. It induces precocious metamorphosis in larvae of silkworms and black pigmentation of the larval cuticle, demonstrating potential for controlling pest populations and studying hormone regulation in insects (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

Antileukemic Activity

Derivatives related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate, such as ureidothiazole and ureidothiadiazole derivatives, have been prepared and evaluated for their antileukemic activity against the leukemia P-388 tumor system in mice. These studies highlight the potential of ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate derivatives in developing new antileukemic therapies (Zee-Cheng & Cheng, 1979).

Synthesis of Polyfunctional Heterocyclic Systems

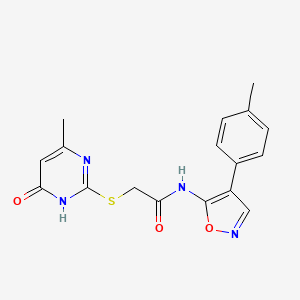

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate is a key reagent in synthesizing polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles. This reagent's versatility in creating a wide array of heterocyclic compounds underscores its importance in medicinal chemistry and drug development processes (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Propiedades

IUPAC Name |

ethyl 4-[[2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-3-24-18(23)13-6-8-15(9-7-13)21-16(22)11-25-17-14(10-19)5-4-12(2)20-17/h4-9H,3,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFGREIVWJVDDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2557566.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)

![methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2557576.png)